N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
CAS No.:
VCID: VC15064676
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide -](/images/structure/VC15064676.png)
Description |
N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. Synthesis and CharacterizationThe synthesis of N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves several key steps:
Biological ActivityResearch has indicated that compounds similar to N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)hexanamide exhibit a range of biological activities: Anticancer ActivityStudies have shown that quinazoline derivatives can act as potent inhibitors of specific kinases involved in cancer progression. The presence of the sulfanylidene group enhances the compound's interaction with target proteins. Mechanism of ActionThe proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival. |
---|---|
Product Name | N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Molecular Formula | C23H25N3O4S |
Molecular Weight | 439.5 g/mol |
IUPAC Name | N-[(4-methylphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Standard InChI | InChI=1S/C23H25N3O4S/c1-15-6-8-16(9-7-15)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(30-14-29-19)12-18(17)25-23(26)31/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,31) |
Standard InChIKey | MBVSYAROCGAGSC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
PubChem Compound | 5174920 |
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume